4-(4-Nitrophenyl)-3-morpholinone-d4
Description
Properties
CAS No. |
1330180-47-6 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
226.224 |
IUPAC Name |
4-(2,3,5,6-tetradeuterio-4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2/i1D,2D,3D,4D |
InChI Key |
OWMGEFWSGOTGAU-RHQRLBAQSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-(3-Oxo-4-morpholinyl)nitrobenzene-d4; 4-(4-Nitrophenyl)-3-oxomorpholine-d4; 4-(4-Nitrophenyl)morpholin-3-one-d4; |
Origin of Product |
United States |
Preparation Methods
Nitration and Morpholine Condensation
The foundational step involves the nitration of phenol derivatives to yield 4-nitrophenol, followed by condensation with morpholine. In a representative procedure, p-halonitrobenzene (e.g., p-fluoronitrobenzene) reacts with morpholine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. This nucleophilic aromatic substitution replaces the halogen atom with the morpholine moiety, forming 4-(4-nitrophenyl)morpholine.
Key Parameters :
Oxidation to Morpholinone
The oxidation of 4-(4-nitrophenyl)morpholine to the corresponding morpholinone is critical. Sodium chlorite (NaClO₂) in an acidic buffer (pH 4–6) serves as the primary oxidant, converting the secondary amine to a ketone. A typical protocol involves dissolving 4-(4-nitrophenyl)morpholine in acetonitrile, adding NaClO₂ and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), and heating at 40°C for 6 hours.
Optimization Insights :
-
Oxidant Efficiency : NaClO₂ outperforms traditional agents like KMnO₄ by minimizing over-oxidation.
-
Solvent System : Acetonitrile/water (4:1 v/v) balances solubility and reaction control.
-
Yield and Purity : This method achieves 97.7% yield with 98.3% HPLC purity.
Deuterium Incorporation Strategies
Isotopic Exchange During Synthesis
Deuterium integration into 4-(4-nitrophenyl)-3-morpholinone typically occurs during the morpholine condensation or oxidation stages. Two primary approaches are employed:
2.1.1 Deuterated Solvent-Mediated Exchange
Using deuterated solvents (e.g., D₂O or CD₃CN) in the oxidation step facilitates H/D exchange at labile α-positions of the morpholinone ring. For instance, replacing H₂O with D₂O in the NaClO₂/NaH₂PO₄ system introduces deuterium at the 3-position carbonyl group.
2.1.2 Deuterated Morpholine Precursors
Substituting morpholine with morpholine-d₈ (fully deuterated) ensures complete deuteration of the morpholinone ring. However, this method is cost-prohibitive for large-scale synthesis.
Post-Synthetic Deuteration
Late-stage deuteration via catalytic H/D exchange offers flexibility. Palladium-on-carbon (Pd/C) in D₂O under hydrogen atmosphere selectively deuterates aromatic and aliphatic C-H bonds. For example, treating 4-(4-nitrophenyl)-3-morpholinone with 5% Pd/C in D₂O at 50°C for 24 hours achieves >90% deuteration at the 2- and 5-positions of the morpholine ring.
Limitations :
-
Selectivity : Competitive deuteration at the nitro group may occur, necessitating purification.
-
Cost : High catalyst loading (10–15 wt%) increases production expenses.
Industrial-Scale Production and Green Chemistry
Continuous Flow Nitration
Modern facilities adopt continuous flow reactors for nitration to enhance safety and yield. A mixed acid system (HNO₃/H₂SO₄) at 30–40°C ensures precise temperature control, reducing byproducts like 2-nitrophenol. Automated pH adjustment to 6–7 post-reaction minimizes acid waste.
Advantages :
-
Throughput : 50–100 kg/day production capacity.
-
Sustainability : 95% solvent recovery via distillation.
Catalytic Oxidation Systems
Transitioning to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst with NaClO₂ reduces oxidant consumption by 40%. This system operates at ambient temperature, lowering energy costs and improving selectivity.
Reaction Profile :
-
Catalyst Loading : 0.5–1 mol% TEMPO.
-
Yield : 96% with 99% purity by GC-MS.
Analytical Validation and Quality Control
Spectroscopic Characterization
-
¹H NMR : Absence of protons at δ 3.6–4.1 ppm confirms deuteration.
-
MS (ESI) : Molecular ion peak at m/z 226.2 [M+H]⁺ (non-deuterated) shifts to 230.2 for the d₄ isotopologue.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as thiomorpholine can be used in nucleophilic aromatic substitution reactions.
Major Products
Reduction: The major product is 4-(4-Aminophenyl)-3-morpholinone.
Substitution: Depending on the substituent introduced, various derivatives of 4-(4-Nitrophenyl)-3-morpholinone can be formed.
Scientific Research Applications
Pharmaceutical Applications
Anticoagulant Development
One of the key applications of 4-(4-nitrophenyl)-3-morpholinone-d4 is in the synthesis of rivaroxaban, an oral anticoagulant used to prevent blood clots. Rivaroxaban's synthesis involves several steps where this compound acts as an essential intermediate. The compound enables the formation of critical structural components that contribute to the drug's efficacy and safety profile .
Case Study: Rivaroxaban Synthesis
- Synthesis Overview : The synthesis of rivaroxaban from this compound includes oxidation and acylation steps that yield high-purity products. The process has been optimized to enhance yield and reduce by-products, making it suitable for industrial-scale production .
- Yield and Purity : Recent studies have shown that using this compound leads to a final product with over 98% purity as determined by HPLC analysis .
Organic Synthesis Applications
Reagent in Organic Chemistry
In organic chemistry, this compound is utilized as a reagent for various synthetic transformations. Its deuterated form allows for tracing and mechanistic studies in chemical reactions due to the unique properties of deuterium compared to hydrogen.
Applications in Mechanistic Studies
- Kinetic Isotope Effect Studies : Researchers use deuterated compounds like this compound to investigate reaction mechanisms through kinetic isotope effects (KIE). This approach helps in understanding the rate-limiting steps in chemical reactions .
- Labeling Studies : The compound can be employed in labeling studies where deuterium acts as a non-radioactive label, aiding in the tracking of molecular pathways in biological systems .
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-3-morpholinone-d4 involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The morpholinone ring provides stability and enhances the compound’s interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A precursor in the synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4, used in various chemical reactions.
4-(4-Nitrophenyl)thiomorpholine: A similar compound with a sulfur atom in the morpholine ring, used in medicinal chemistry.
4-Nitrophenyl palmitate: Used in biochemical assays as a substrate.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. The presence of deuterium atoms allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior and interactions at the molecular level.
Q & A
Q. Critical Parameters :
- Catalyst loading (5–10 wt%) and solvent purity (≥99.9% D₂O) significantly impact isotopic incorporation .
- Reaction yields drop below 50% if pH exceeds 8.0 during cyclization due to hydrolysis side reactions .
How does deuterium substitution influence the compound’s spectroscopic and kinetic properties?
Advanced Question
Deuterium labeling alters:
- NMR Spectra : The absence of proton signals at C-2, C-3, C-5, and C-6 positions confirms deuteration. Residual protons (<0.1%) are detectable via -NMR at 500 MHz .
- Kinetic Isotope Effects (KIE) : Deuterium increases activation energy in hydrogen-transfer reactions (e.g., nitro reduction), slowing reaction rates by 2–3× compared to non-deuterated analogs .
- Mass Spectrometry : Molecular ion peaks shift from m/z 251 (non-deuterated) to m/z 255 (d4), with fragmentation patterns showing deuterium retention in the morpholinone ring .
What advanced techniques validate the stereochemical and structural integrity of this compound?
Basic Question
- X-ray Crystallography : Resolves twist-chair conformation of the morpholinone ring and dihedral angles (e.g., 11.29° between nitro group and phenyl plane) .
- 2D-NMR (HSQC, NOESY) : Confirms deuterium placement and spatial proximity of aromatic protons .
- Isotopic Purity Analysis : High-resolution MS (HRMS) quantifies deuterium enrichment (>98 atom% D) .
How should researchers address discrepancies in reported catalytic reduction yields for nitro-to-amine conversion?
Advanced Question
Contradictions in yields (40–85%) arise from:
- Catalyst Variability : Pd/C (5% wt) gives higher yields (80–85%) than PtO₂ (60–70%) due to better H₂ activation .
- Solvent Effects : Protic solvents (e.g., MeOH) reduce deuteration efficiency (<50%) versus aprotic DMF (≥90%) .
- Temperature Control : Exceeding 50°C during nitro reduction accelerates catalyst poisoning via by-product adsorption .
Q. Resolution Strategy :
- Standardize catalyst batches (e.g., Johnson Matthey Pd/C) and monitor reaction progress via in situ FTIR for nitro group disappearance (peak at 1520 cm⁻¹) .
What are the computational and experimental approaches to predict reactivity in deuterated morpholinone derivatives?
Advanced Question
- DFT Calculations : Predict reaction pathways (e.g., nitro reduction energy barrier = 28.5 kcal/mol for d4 vs. 25.3 kcal/mol for non-deuterated) using Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Isotopic Tracer Studies : Use -NMR to track deuterium migration during acid-catalyzed hydrolysis, revealing preferential retention in the morpholinone ring .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., D₂O vs. H₂O) to optimize deuteration efficiency, correlating with experimental LC-MS data .
How can researchers mitigate degradation during long-term storage of this compound?
Basic Question
- Storage Conditions : Argon atmosphere at −20°C in amber vials reduces photolytic degradation (<5% over 12 months) .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
- Purity Monitoring : Quarterly HPLC analysis (C18 column, 254 nm) detects degradation products (e.g., 4-aminophenyl morpholinone) at <1% thresholds .
What are the key applications of this compound in mechanistic and pharmacological studies?
Advanced Question
- Isotopic Labeling : Tracer for studying metabolic pathways in in vitro hepatic models (e.g., CYP450-mediated oxidation) .
- Kinetic Probes : Quantify enzyme inhibition constants (Kᵢ) using stopped-flow spectrometry, leveraging deuterium’s kinetic isotope effects .
- Structural Analog Synthesis : Intermediate for deuterated anticancer agents (e.g., kinase inhibitors) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
